molecular formula C8H15Cl2N3O2 B1528330 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride CAS No. 1803562-91-5

2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride

Cat. No. B1528330
CAS RN: 1803562-91-5
M. Wt: 256.13 g/mol
InChI Key: IOLRMJZSKJXSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride (DMIm-HCl) is a versatile compound used for a variety of scientific research applications. It is a small molecule with a molecular weight of around 168.1 g/mol, and is considered to be a weak acid. It is a water-soluble compound that can be used in aqueous solutions, and is highly soluble in organic solvents such as methanol, ethanol, and dimethylformamide. DMIm-HCl is used in a variety of scientific applications due to its unique properties, and is especially useful in biochemical and physiological experiments.

Mechanism of Action

2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride acts as an agonist of the G-protein coupled receptor (GPCR) family of proteins. It binds to the GPCR, activating the G-protein, which in turn activates the downstream signaling cascade. This activation leads to the production of various cellular responses, such as the release of hormones, neurotransmitters, and other molecules.
Biochemical and Physiological Effects
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride has a wide range of biochemical and physiological effects, including the modulation of cell growth, differentiation, and metabolism. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-cancer effects, as well as to modulate the activity of enzymes and other proteins involved in cellular processes. Additionally, it has been shown to modulate the activity of ion channels, and to act as an agonist of the G-protein coupled receptor family of proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride in lab experiments include its low cost, its water solubility, and its ability to be used in a variety of biochemical and physiological experiments. Additionally, it is relatively easy to synthesize, and can be stored for extended periods of time. The main limitation of using 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride in lab experiments is that it is a weak acid, which can limit its ability to penetrate cell membranes and interact with intracellular proteins.

Future Directions

For research involving 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride include exploring its potential as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. Additionally, further research could be conducted to explore its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of ion channels. Additionally, further research could be conducted to explore its potential to modulate the activity of enzymes and other proteins involved in cellular processes. Finally, further research could be conducted to explore its potential to act as an agonist of the G-protein coupled receptor family of proteins.

Scientific Research Applications

2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride is used in a wide variety of scientific research applications. It is used in biochemical experiments to study the structure and function of proteins, as well as in physiological experiments to study the effects of drugs on the body. It is also used in cell biology experiments to study the effects of drugs on cell growth and differentiation. Additionally, it is used in drug discovery and development, as well as in the development of new therapeutic agents.

properties

IUPAC Name

2-(dimethylamino)-2-(3-methylimidazol-4-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-10(2)7(8(12)13)6-4-9-5-11(6)3;;/h4-5,7H,1-3H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLRMJZSKJXSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(C(=O)O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
Reactant of Route 2
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
Reactant of Route 3
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
Reactant of Route 4
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Reactant of Route 4
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
Reactant of Route 5
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride
Reactant of Route 6
2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid dihydrochloride

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